![molecular formula C14H21N3O4S B5649211 1-[(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone](/img/structure/B5649211.png)
1-[(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,6-diazabicyclo[322]nonan-3-yl]ethanone is a complex organic compound with a unique bicyclic structure It contains a diazabicyclo nonane core, which is functionalized with an ethanone group and a sulfonyl-substituted oxazole ring
Preparation Methods
The synthesis of 1-[(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Diazabicyclo Nonane Core: This can be achieved through a series of cyclization reactions, often involving the use of amines and aldehydes under acidic or basic conditions.
Introduction of the Ethanone Group: This step may involve the use of acylation reactions, where an acyl chloride or anhydride is reacted with the diazabicyclo nonane intermediate.
Sulfonylation of the Oxazole Ring: The oxazole ring can be sulfonylated using sulfonyl chlorides in the presence of a base, such as pyridine or triethylamine.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
1-[(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ethanone group to an alcohol.
Substitution: The sulfonyl group on the oxazole ring can be substituted with other functional groups using nucleophilic substitution reactions, often in the presence of a base.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its functional groups and bicyclic structure may be useful in the development of new materials with specific properties, such as polymers or catalysts.
Biological Studies: The compound can be used in biological studies to investigate its interactions with various biomolecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 1-[(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone involves its interaction with specific molecular targets. The sulfonyl group and the ethanone moiety can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The diazabicyclo nonane core may also play a role in stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar compounds to 1-[(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,6-diazabicyclo[322]nonan-3-yl]ethanone include other diazabicyclo nonane derivatives and sulfonyl-substituted oxazoles These compounds share structural similarities but may differ in their functional groups and overall reactivity The uniqueness of 1-[(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,6-diazabicyclo[32
Properties
IUPAC Name |
1-[(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-9-14(10(2)21-15-9)22(19,20)17-7-12-4-5-13(17)8-16(6-12)11(3)18/h12-13H,4-8H2,1-3H3/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGZDUCTDAGHAQ-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC3CCC2CN(C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
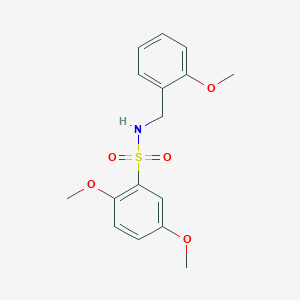
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5649142.png)
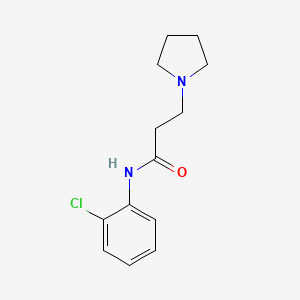
![1-(4-Chlorophenyl)-4-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B5649148.png)
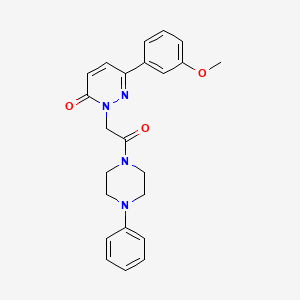
![N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5649176.png)
![N,N-dimethyl-2-({[(pyridin-2-ylthio)acetyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5649181.png)
![(4S)-1-cyclopentyl-N-ethyl-4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-L-prolinamide](/img/structure/B5649184.png)
![3-[1-(3-pyridin-2-ylpropanoyl)piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5649186.png)
![1-[(4-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5649190.png)
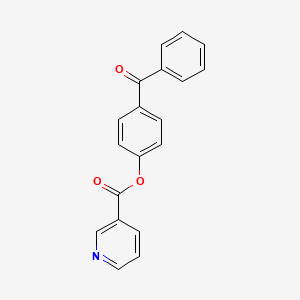
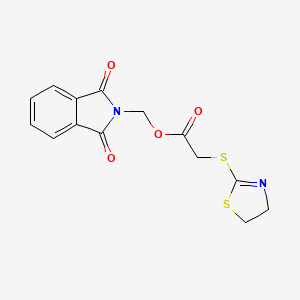
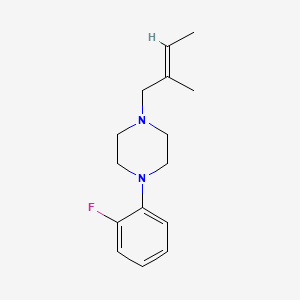
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B5649223.png)
